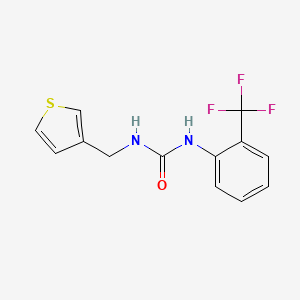

1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative featuring a thiophene ring linked via a methyl group to one urea nitrogen and a 2-(trifluoromethyl)phenyl group on the other nitrogen. The thiophene moiety introduces sulfur-based aromaticity, which may influence electronic properties and binding interactions compared to purely phenyl-substituted analogs. The trifluoromethyl group enhances lipophilicity and metabolic stability, common in pharmacologically active compounds.

Properties

IUPAC Name |

1-(thiophen-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2OS/c14-13(15,16)10-3-1-2-4-11(10)18-12(19)17-7-9-5-6-20-8-9/h1-6,8H,7H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQLYMROKCUHFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of thiophen-3-ylmethylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.

Medicine: Research into its pharmacological properties could reveal new therapeutic agents for various diseases.

Industry: Its unique properties may be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which 1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea exerts its effects is largely dependent on its interaction with molecular targets. The thiophene ring and trifluoromethyl group can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The urea linkage may also play a role in stabilizing these interactions, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Notes and Limitations

- Direct experimental data (e.g., IC$_{50}$, solubility) for the target compound are absent in the provided evidence. Conclusions are inferred from structural analogs.

- Further studies using computational tools (e.g., AutoDock Vina ) could predict binding affinities to biological targets like kinases or bacterial enzymes.

Biological Activity

1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea, with the CAS number 1211357-21-9, is a compound characterized by its unique molecular structure, which includes a thiophene ring and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antiviral and anticancer therapies.

The molecular formula of this compound is , and it has a molecular weight of 300.30 g/mol. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and biological activity.

| Property | Value |

|---|---|

| CAS Number | 1211357-21-9 |

| Molecular Formula | C13H11F3N2OS |

| Molecular Weight | 300.30 g/mol |

| Structure | Structure |

Anticancer Activity

The compound's structure suggests potential activity against various cancer cell lines. A study examining similar thiourea derivatives revealed that certain modifications led to increased cytotoxicity against human leukemia and breast cancer cell lines, with IC50 values indicating significant potency. For example, derivatives with electron-withdrawing groups showed enhanced activity, which could be a promising area for further exploration regarding 1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.48 |

| U-937 (Leukemia) | 0.19 |

| MT-4 (T-cell Lymphoma) | 0.35 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often interact with cellular pathways involved in apoptosis and cell proliferation. For example, some studies indicate that thiourea derivatives can induce apoptosis in cancer cells by activating caspases and modulating p53 expression levels.

Case Studies

- Antiviral Efficacy : In a study of N-Heterocycles, analogs demonstrated significant antiviral activity with EC50 values ranging from 30 to 250 µM against TMV and DENV. These findings suggest that structural features similar to those in 1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea may confer antiviral properties.

-

Cytotoxicity in Cancer Cells : Research on related thiourea compounds has shown promising results against various cancer types:

- MCF-7 Cells : Induced apoptosis via caspase activation.

- U-937 Cells : Demonstrated significant cytotoxic effects at sub-micromolar concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.